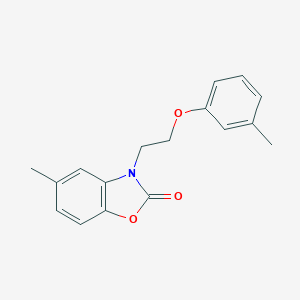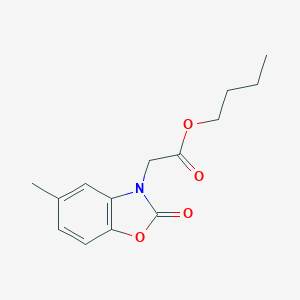![molecular formula C20H26N2O3S B285820 N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MS-275, is a small molecule inhibitor of histone deacetylase (HDAC). It is a potent antineoplastic agent that has shown promising results in preclinical studies.
作用機序
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide exerts its antineoplastic effects by inhibiting HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histone proteins, resulting in the condensation of chromatin and the repression of gene expression. By inhibiting HDAC, N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide promotes the acetylation of histones, which leads to the relaxation of chromatin and the activation of tumor suppressor genes, such as p21 and p53.
Biochemical and Physiological Effects
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis by suppressing the expression of genes involved in these processes. In addition, N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been shown to modulate the immune response by increasing the expression of major histocompatibility complex (MHC) class I molecules and enhancing the activity of natural killer (NK) cells.
実験室実験の利点と制限
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is a potent and selective inhibitor of HDAC, making it a valuable tool for studying the role of histone acetylation in gene expression and cellular processes. However, its effectiveness can be influenced by the cellular context, and its toxicity and pharmacokinetic properties may limit its use in vivo.
将来の方向性
There are several areas of future research for N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide. One area is the development of more potent and selective HDAC inhibitors with improved pharmacokinetic properties and reduced toxicity. Another area is the investigation of the synergistic effects of N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide with other chemotherapeutic agents and targeted therapies. Finally, the role of N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide in epigenetic regulation and its potential as a therapeutic target for non-cancer diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored.
合成法
The synthesis of N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide involves a multi-step process that begins with the reaction of 3-methylbenzoyl chloride with 6-aminohexanoic acid to form the corresponding amide. The resulting amide is then reacted with 4-methylbenzenesulfonyl chloride to produce N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide. The overall yield of the synthesis is approximately 25%.
科学的研究の応用
N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been investigated for its ability to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
分子式 |
C20H26N2O3S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
N-(3-methylphenyl)-6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16-10-12-19(13-11-16)26(24,25)21-14-5-3-4-9-20(23)22-18-8-6-7-17(2)15-18/h6-8,10-13,15,21H,3-5,9,14H2,1-2H3,(H,22,23) |
InChIキー |
BQJOLUXWATZXLG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC(=C2)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)
![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)



![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)

![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)